molecular formula C10H11NO4 B6154408 methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate CAS No. 2104438-97-1

methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Cat. No.: B6154408
CAS No.: 2104438-97-1
M. Wt: 209.20 g/mol
InChI Key: KUTOTNVJSIZGQT-UHFFFAOYSA-N
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Description

Overview of Beta-Keto Esters in Modern Organic Chemistry

Beta-keto esters are a class of organic compounds characterized by a ketone functional group located on the beta-carbon relative to an ester group. ucla.edu This specific arrangement of functional groups confers unique chemical properties that make them highly valuable in organic synthesis.

The key feature of beta-keto esters is the acidity of the hydrogen atoms on the alpha-carbon (the carbon situated between the ketone and ester carbonyls). The two adjacent carbonyl groups effectively stabilize the conjugate base (an enolate) that forms upon deprotonation. This stabilization occurs through resonance, delocalizing the negative charge onto both oxygen atoms, which makes the resulting enolate a soft nucleophile. fiveable.me

This ready formation of a stabilized enolate allows beta-keto esters to participate in a wide array of carbon-carbon bond-forming reactions, solidifying their role as crucial intermediates in the synthesis of complex organic molecules. fiveable.me Common reactions involving beta-keto esters include:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce alkyl groups at the alpha-position. aklectures.com

Claisen Condensation: This is a classic method for the formation of beta-keto esters themselves, involving the reaction of two ester molecules. fiveable.me

Acetoacetic Ester Synthesis: This synthetic route utilizes the alkylation of a beta-keto ester, followed by hydrolysis and decarboxylation, to produce substituted ketones. aklectures.com

Palladium-Catalyzed Reactions: Modern synthetic methods have expanded the utility of beta-keto esters, for instance, in palladium-catalyzed reactions of their allylic esters to generate palladium enolates for subsequent transformations. nih.gov

Their versatility makes them foundational synthons for constructing diverse molecular architectures. mdpi.com

Table 1: Key Reactions of Beta-Keto Esters
ReactionDescriptionSignificance
AlkylationIntroduction of an alkyl group at the α-carbon via an enolate intermediate.Forms substituted ketones after hydrolysis and decarboxylation. aklectures.com
Hydrolysis & DecarboxylationThe ester is hydrolyzed to a β-keto acid, which readily loses CO₂ upon heating to yield a ketone.A common final step in synthetic sequences to produce ketones. aklectures.com
Aldol (B89426) & Michael AdditionsThe enolate can act as a nucleophile in aldol condensations or Michael additions.Enables the formation of more complex carbon skeletons. nih.gov
Hantzsch Pyridine (B92270) SynthesisA multi-component reaction involving a β-keto ester, an aldehyde, and ammonia (B1221849) to form dihydropyridines.A classical method for synthesizing pyridine rings. fiveable.me

Significance of Pyridine Derivatives as Chemical Scaffolds

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and materials science. rsc.orgresearchgate.netsemanticscholar.orgnih.gov It is considered a "privileged scaffold" because its structure is frequently found in a vast number of biologically active compounds, including many FDA-approved drugs. rsc.orgresearchgate.netsemanticscholar.orgnih.gov The term pyridine originates from the Greek words "pyr" (fire) and "idine" (for aromatic bases). semanticscholar.orgnih.gov

The significance of the pyridine scaffold stems from several key properties:

Bioisosterism: Pyridine is an isostere of benzene, meaning it has a similar size and shape, allowing it to fit into biological receptors intended for phenyl groups while altering electronic properties. semanticscholar.orgnih.gov

Chemical Properties: The nitrogen atom makes the ring electron-deficient, influencing its reactivity in aromatic substitution reactions. It also provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.

Metabolic Stability: The pyridine ring can enhance the metabolic stability and pharmacokinetic profile of a drug molecule.

Versatility: The pyridine ring can be readily functionalized, allowing chemists to fine-tune the properties of a molecule to optimize its activity and selectivity. nih.gov

Pyridine derivatives are integral components of numerous pharmaceuticals, agrochemicals, and natural products, such as alkaloids and vitamins. semanticscholar.orgnih.govnih.gov

Table 2: Examples of Pyridine-Containing Pharmaceuticals
Drug NameTherapeutic AreaRole of Pyridine Moiety
ImatinibOncology (Chronic Myelogenous Leukemia)Forms part of the core structure essential for kinase inhibition. semanticscholar.org
AtazanavirAntiviral (HIV)A key structural component of this protease inhibitor. semanticscholar.org
Niacin (Vitamin B3)VitaminThe pyridine ring is the core of nicotinic acid and nicotinamide. semanticscholar.orgnih.gov
Pyridoxine (Vitamin B6)VitaminA substituted pyridine essential for numerous metabolic processes. nih.gov

Positioning of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate within Heterocyclic and Carbonyl Chemistry

This compound is a molecule that exists at the intersection of heterocyclic and carbonyl chemistry. It is a hybrid structure that incorporates both the reactive beta-keto ester system and the pharmaceutically relevant pyridine scaffold.

Heterocyclic Component: The presence of the 5-methoxypyridine ring places this compound firmly in the domain of heterocyclic chemistry. The substitution pattern—a methoxy (B1213986) group at position 5 and the keto-ester side chain at position 2—defines its specific chemical character and potential for further functionalization.

Carbonyl Component: The methyl 3-oxopropanoate portion provides the classic reactivity of a beta-keto ester. The active methylene (B1212753) group can be deprotonated to form a nucleophilic enolate, enabling the introduction of various substituents. The ketone and ester carbonyls themselves are also sites for further chemical transformations.

This dual functionality makes this compound a highly versatile synthetic intermediate. It can be envisioned as a building block for creating a library of complex molecules where the pyridine core can be elaborated for biological targeting, and the side chain can be modified to modulate physical and chemical properties.

Table 3: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Structure A pyridine ring substituted at the 2-position with a methyl 3-oxopropanoate group and at the 5-position with a methoxy group.
Key Functional Groups Pyridine, Ketone, Ester, Ether

Historical Development of Synthetic Methodologies for Related Compounds

The synthesis of molecules like this compound relies on established and evolving methods for constructing both beta-keto esters and functionalized pyridines.

Synthesis of Beta-Keto Esters: Historically, the Claisen condensation has been the primary method for synthesizing beta-keto esters. This reaction involves the base-catalyzed condensation of an ester with an enolizable proton. A common modern approach for a targeted synthesis of a compound like the subject molecule would be a mixed Claisen condensation between a pyridine-2-carboxylic acid ester (e.g., methyl 5-methoxypicolinate) and methyl acetate (B1210297).

Other methods developed over the years include:

Reaction of aldehydes with ethyl diazoacetate in the presence of a metal catalyst. organic-chemistry.org

Acylation of thioesters with N-acylbenzotriazoles. organic-chemistry.org

One-pot reactions of carboxylic acids with ynol ethers. organic-chemistry.org

Synthesis of Substituted Pyridines: The Hantzsch pyridine synthesis , first reported in 1881, is a classic multi-component reaction that uses a β-keto ester, an aldehyde, and ammonia to produce a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. fiveable.me This highlights the historical link between beta-keto esters and pyridine synthesis.

Over the decades, numerous other methods for pyridine synthesis have been developed to allow for more complex substitution patterns, including:

Domino cyclization-oxidative aromatization approaches. organic-chemistry.org

[3+3] type condensation reactions synergistically catalyzed by copper(I) and a secondary amine. organic-chemistry.org

Cross-metathesis reactions to form α,β-unsaturated 1,5-dicarbonyl precursors that subsequently cyclize. organic-chemistry.org

The synthesis of a specific compound like this compound would likely involve the Claisen-type condensation of methyl 5-methoxypicolinate with a suitable acetate derivative.

Current Research Trends for Multi-Functionalized Pyridines and Beta-Keto Esters

Current research in this area focuses on efficiency, selectivity, and the development of novel molecular complexity.

For multi-functionalized pyridines , a major trend is the development of direct C-H functionalization methods. researchgate.net These reactions aim to add new substituents to the pyridine ring without the need for pre-functionalized starting materials (like halogenated pyridines), which improves step-economy. Researchers are actively exploring catalytic systems that can control the regioselectivity of these reactions, enabling functionalization at specific positions (ortho, meta, or para) that are traditionally difficult to access. researchgate.netacs.org

For beta-keto esters , research continues to expand their synthetic utility. A significant area of focus is their use in asymmetric catalysis to create chiral molecules with high enantioselectivity. mdpi.com For example, the enantioselective fluorination or trifluoromethylation of beta-keto esters is of great interest for pharmaceutical chemistry. mdpi.com Furthermore, new catalytic reactions are constantly being developed to leverage the unique reactivity of beta-keto esters in novel ways, such as in the synthesis of functionalized δ-hydroxy-β-keto esters as motifs for drug candidates. nih.gov

The convergence of these fields suggests that multi-functional compounds like this compound are valuable platforms for modern chemical synthesis. They serve as ideal starting points for diversity-oriented synthesis, where the pyridine core and the keto-ester side chain can be independently and selectively modified to rapidly generate libraries of novel compounds for screening in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2104438-97-1

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H11NO4/c1-14-7-3-4-8(11-6-7)9(12)5-10(13)15-2/h3-4,6H,5H2,1-2H3

InChI Key

KUTOTNVJSIZGQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C(=O)CC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Methyl 3 5 Methoxypyridin 2 Yl 3 Oxopropanoate

Established Synthetic Routes to Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Traditional synthetic strategies provide a robust foundation for the synthesis of this compound. These methods often rely on well-understood, fundamental reactions in organic chemistry, including enolate acylations, organometallic additions, and the functionalization of pre-existing pyridine (B92270) structures.

Claisen Condensation and Related Enolate Acylation Strategies

The Claisen condensation is a cornerstone reaction for the formation of β-ketoesters, proceeding through the base-mediated reaction of an ester with an enolizable ester. ambeed.com In the context of synthesizing this compound, the most direct approach involves a crossed Claisen condensation.

A key challenge in crossed Claisen condensations is preventing the self-condensation of the enolizable ester (methyl acetate (B1210297) in this case). This is typically managed by using the non-enolizable ester (methyl 5-methoxypyridine-2-carboxylate) in excess or by slowly adding the enolizable ester to a mixture of the base and the acylating ester.

Variations on this method, such as the use of pre-formed titanium enolates in a Ti-Claisen condensation, can offer improved compatibility with base-sensitive functional groups and may proceed under milder conditions (e.g., 0 °C to ambient temperature). orgsyn.org

Table 1: Proposed Conditions for Claisen Condensation Synthesis

Parameter Condition Rationale/Reference
Reactants Methyl 5-methoxypyridine-2-carboxylate, Methyl acetate Standard precursors for crossed Claisen condensation.
Base Sodium hydride (NaH), Sodium ethoxide (NaOEt), LDA Strong bases required to generate the methyl acetate enolate. ambeed.com
Solvent Tetrahydrofuran (THF), Diethyl ether, Benzene Anhydrous, aprotic solvents to prevent quenching of the base and enolate. chempap.org
Temperature 0 °C to reflux Temperature depends on the base and solvent system used.

| Workup | Acidic quench (e.g., dilute H₂SO₄) | Neutralizes the base and protonates the enolate product to yield the final β-ketoester. |

Synthesis via Organometallic Reagents (e.g., Lithiation, Grignard Reactions)

Organometallic reagents provide an alternative and powerful route for constructing the carbon framework of this compound. These methods involve the acylation of a pyridine-derived organometallic species.

One approach involves the reaction of a 5-methoxypyridin-2-yl organometallic reagent with a malonic acid derivative. For example, 2-bromo-5-methoxypyridine (B47582) can be converted into its corresponding Grignard reagent, (5-methoxypyridin-2-yl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. mnstate.edusigmaaldrich.com This Grignard reagent can then be reacted with a suitable acylating agent like Meldrum's acid or a mono-ester of malonic acid, such as methyl malonyl chloride or monomethyl malonate in the presence of a coupling agent.

Alternatively, directed ortho-lithiation can be employed. The methoxy (B1213986) group on the pyridine ring can direct a strong lithium base, such as n-butyllithium (n-BuLi), to deprotonate the C6 position. However, to form the desired 2-substituted product, a starting material like 2-bromo-5-methoxypyridine would be used. Halogen-metal exchange with n-BuLi or a turbo-Grignard reagent like [n-Bu₃Mg]Li at low temperatures would generate the 2-lithiated or 2-magnesiated pyridine species. researchgate.net This highly reactive intermediate can then be acylated with a reagent like methyl cyanoformate or dimethyl carbonate to introduce the required keto-ester side chain.

Approaches Involving Pyridine Ring Functionalization and Subsequent Beta-Keto Ester Formation

This synthetic paradigm involves modifying a pre-functionalized pyridine ring to install the beta-keto ester moiety. The synthesis can begin with a pyridine derivative that already contains a suitable handle for carbon-carbon bond formation, such as a halogen or a boronic acid ester.

For instance, a Suzuki-Miyaura cross-coupling reaction could be envisioned. mdpi.com Starting with 2-bromo-5-methoxypyridine, a palladium-catalyzed coupling with a suitable boron-containing reagent, such as the enol borate (B1201080) of methyl acetate, could potentially form the desired carbon-carbon bond. However, controlling the reactivity and achieving acylation rather than simple alkylation would be a significant challenge.

A more plausible route involves the functionalization of a pyridine derivative to introduce a methyl ketone, followed by carboxylation. For example, 2-acetyl-5-methoxypyridine could be synthesized via various methods, including the reaction of a 2-lithiated-5-methoxypyridine with N,N-dimethylacetamide. The resulting ketone can then be deprotonated at the methyl group using a strong base like LDA to form an enolate. This enolate can then be carboxylated by quenching with dimethyl carbonate or methyl chloroformate to yield this compound.

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. Catalytic methods and continuous flow technologies represent the forefront of this evolution, offering significant advantages over traditional batch syntheses.

Catalytic Synthesis of this compound (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis offers powerful tools for C-C bond formation. A potential catalytic route to the target compound could involve a carbonylative cross-coupling reaction. For example, a palladium-catalyzed reaction of 2-bromo-5-methoxypyridine with the enolate of methyl acetate under a carbon monoxide atmosphere could, in principle, construct the β-ketoester in a single step.

Copper-catalyzed reactions are also highly relevant, particularly for the functionalization of heterocycles. nih.govacs.org One could envision a copper-catalyzed addition of a nucleophile to an N-acylpyridinium salt derived from 5-methoxypyridine. While existing literature often focuses on the addition of Grignard reagents to generate dihydropyridine (B1217469) products, modification of this methodology could potentially be adapted for acylation reactions. nih.govacs.org

Organocatalysis, which avoids the use of potentially toxic and expensive metals, is another attractive green chemistry approach. While direct organocatalytic routes to β-ketoesters from pyridine carboxylates are not yet well-established, the principles of N-heterocyclic carbene (NHC) catalysis or aminocatalysis could inspire new synthetic designs.

Flow Chemistry and Automated Synthesis for this compound Production

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. flinders.edu.au This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved reproducibility. researchgate.net

The synthesis of this compound could be readily adapted to a flow process. For example, a Claisen condensation could be performed by pumping streams of the precursor ester (methyl 5-methoxypyridine-2-carboxylate) and a pre-formed base/methyl acetate solution to a T-mixer, followed by passage through a heated or cooled reactor coil to control the reaction time and temperature precisely. chemrxiv.org Subsequent in-line quenching and purification steps, using packed-bed scavenger resins or liquid-liquid extraction modules, could allow for the direct production of the purified product. thieme-connect.de

Multi-step syntheses that are often cumbersome in batch can be "telescoped" in flow, where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. mdpi.com A flow sequence for the target molecule could involve an initial organometallic formation (e.g., lithiation or Grignard formation) in one module, followed by an immediate reaction with an acylating agent in a second module, all within a closed, automated system. flinders.edu.authieme-connect.de This approach not only improves efficiency and yield but also allows for safer handling of pyrophoric or unstable organometallic intermediates.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

Feature Traditional Batch Synthesis Continuous Flow Synthesis
Heat Transfer Limited by vessel surface area; potential for hot spots. Excellent; high surface-area-to-volume ratio. flinders.edu.au
Safety Large quantities of reagents/intermediates handled at once. Small reaction volumes minimize risk. researchgate.net
Scalability Often requires re-optimization of conditions. Achieved by running the system for longer periods ("scaling out"). flinders.edu.au
Reaction Control Less precise control over temperature and mixing. Precise control over residence time, temperature, and stoichiometry. chemrxiv.org

| Automation | Possible but often complex to integrate. | Inherently suited for automation and in-line analysis. |

Microwave-Assisted Synthesis and Solvent-Free Methods

In recent years, green chemistry principles have driven the adoption of microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions to reduce reaction times, improve yields, and minimize environmental impact.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of β-keto ester synthesis, microwave energy can significantly shorten the reaction times of Claisen-type condensations. The reaction typically involves the condensation of an ester with a ketone or another ester in the presence of a base. Microwave heating can promote the rapid formation of the desired product by efficiently overcoming the activation energy barrier of the reaction. While specific microwave-assisted synthesis of this compound is not extensively detailed in the literature, the general principles can be applied. A plausible approach would involve the microwave-assisted Claisen condensation of methyl 5-methoxypicolinate with methyl acetate using a suitable base. The use of a high-boiling polar solvent that absorbs microwave radiation effectively can be beneficial, although solvent-free methods are often preferred.

Solvent-Free Methods:

Solvent-free or solid-state reactions offer significant environmental and practical advantages, including reduced waste, easier product isolation, and often, enhanced reactivity and selectivity. For the synthesis of β-keto esters, solvent-free Claisen condensations have been successfully demonstrated. These reactions are typically carried out by mixing the reactants with a solid base, such as potassium tert-butoxide, and heating the mixture. In the case of this compound, a solvent-free approach could involve the direct reaction of methyl 5-methoxypicolinate and methyl acetate with a solid base under thermal or microwave conditions. Another green approach involves the transesterification of β-keto esters under solvent-free conditions using a heterogeneous catalyst like silica-supported boric acid.

MethodKey FeaturesPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates.- Drastically reduced reaction times - Improved reaction yields - Enhanced reaction selectivity
Solvent-Free Methods Reactions are conducted in the absence of a solvent.- Environmentally friendly (reduced waste) - Simplified work-up and product isolation - Potential for improved yields and selectivity

Precursors and Intermediate Synthesis for this compound

The successful synthesis of the target β-keto ester is contingent upon the efficient preparation of its key precursors. This section outlines the synthesis of essential starting materials and intermediates.

Synthesis of 5-Methoxypyridine-2-carboxylic Acid Derivatives

The primary precursor for the acyl component of the target molecule is 5-methoxypyridine-2-carboxylic acid or its ester derivatives. The synthesis of these compounds often starts from commercially available pyridine derivatives. For instance, 5-bromo-2-methoxypyridine (B44785) can be a versatile starting material, which can undergo various functionalization reactions. The methoxy group in 2-methoxypyridines reduces the basicity of the pyridine nitrogen, which can be advantageous in certain reactions.

Preparation of Activated Acylating Agents (e.g., Acid Chlorides, Mixed Anhydrides)

To facilitate the Claisen condensation, the carboxylic acid group of 5-methoxypyridine-2-carboxylic acid needs to be activated. This is typically achieved by converting it into a more reactive acylating agent, such as an acid chloride or a mixed anhydride (B1165640).

Acid Chlorides: The conversion of carboxylic acids to acid chlorides is a standard transformation in organic synthesis. Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The reaction of 5-methoxypyridine-2-carboxylic acid with one of these reagents would yield 5-methoxypyridine-2-carbonyl chloride, a highly reactive intermediate ready for the subsequent condensation step.

Mixed Anhydrides: Mixed anhydrides are another class of effective acylating agents. They can be prepared by reacting the carboxylic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine. This method is often preferred for its milder reaction conditions compared to the synthesis of acid chlorides. The mixed anhydride of 5-methoxypyridine-2-carboxylic acid can be generated in situ and used directly in the condensation reaction with the enolate of methyl acetate.

Activating AgentReagentsKey Features
Acid Chloride Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Highly reactive, may require harsher conditions.
Mixed Anhydride Chloroformates (e.g., ethyl chloroformate), TriethylamineMilder reaction conditions, often generated in situ.

Derivatization of 5-Methoxypyridine Starting Materials

The functionalization of the 5-methoxypyridine ring can be achieved through various organic reactions to introduce the desired substituents for the synthesis of the target molecule and its analogs. The presence of the methoxy group and the nitrogen atom in the pyridine ring influences the regioselectivity of these reactions. For instance, electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the pyridine ring. Furthermore, modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, provide powerful tools for the derivatization of halogenated 5-methoxypyridine precursors.

Purification and Isolation Techniques for this compound

The final step in the synthesis is the purification and isolation of the target compound, this compound. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Commonly employed techniques for the purification of β-keto esters include:

Column Chromatography: Silica gel column chromatography is a widely used method for the purification of organic compounds. A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is chosen to achieve optimal separation of the desired product from byproducts and unreacted starting materials.

Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective method for obtaining a highly pure sample. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound.

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used to separate the product from non-volatile impurities.

The presence of the pyridine moiety may require specific workup procedures to remove any residual basic impurities. This can often be achieved by washing the organic extract with a dilute acidic solution, followed by a wash with a basic solution and then brine.

TechniquePrincipleApplication
Column Chromatography Differential adsorption of components onto a stationary phase.Separation of the target compound from impurities with different polarities.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Purification of solid products.
Distillation Separation of liquids based on differences in boiling points.Purification of liquid products.

Chemical Reactivity and Reaction Mechanisms of Methyl 3 5 Methoxypyridin 2 Yl 3 Oxopropanoate

Tautomerism and Conformational Dynamics of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (Keto-Enol Equilibrium)

This compound, as a β-keto ester, exhibits keto-enol tautomerism, a fundamental concept in organic chemistry where the compound exists as an equilibrium mixture of two constitutional isomers: a keto form and an enol form. This equilibrium is highly dependent on various factors, including the solvent, temperature, and the electronic properties of the substituents. researchgate.net

The keto form contains a ketone and an ester functional group, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group. The presence of the electron-withdrawing pyridine (B92270) ring and the methoxy (B1213986) group influences the electron density within the molecule, thereby affecting the stability of the respective tautomers.

Studies on similar 1,3-dicarbonyl compounds have shown that the keto-enol equilibrium is significantly influenced by the solvent. researchgate.net In polar protic solvents, the keto form is often favored due to strong hydrogen bonding interactions with the solvent. Conversely, in nonpolar aprotic solvents, the enol form can be stabilized by intramolecular hydrogen bonding, forming a six-membered ring-like structure. The equilibrium constant (Keq = [enol]/[keto]) provides a quantitative measure of the relative stability of the two forms. For instance, an increase in solvent polarity generally leads to a higher proportion of the more polar enol form. researchgate.net

The conformational dynamics of the molecule are also dictated by the tautomeric form present. The keto form allows for more rotational freedom around the C2-C3 bond, leading to various conformations. In contrast, the enol form is more rigid due to the C=C double bond and the intramolecular hydrogen bond. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying this equilibrium, as distinct signals for both the keto and enol tautomers can often be observed and quantified. researchgate.net For example, the ¹³C-NMR spectrum would show a characteristic signal for the ketonic carbon in the keto form and a signal for the enolic carbon in the enol form. researchgate.net

FactorInfluence on Keto-Enol EquilibriumExpected Predominant Tautomer
Solvent PolarityPolar solvents can stabilize the more polar enol form through hydrogen bonding. researchgate.netEnol form in polar solvents.
TemperatureChanges in temperature can shift the equilibrium. Often, the enol form is favored at lower temperatures.Solvent and substituent dependent.
Substituent EffectsElectron-withdrawing groups can favor the enol form by increasing the acidity of the α-protons. researchgate.netEnol form may be stabilized.
Intramolecular Hydrogen BondingStabilizes the enol form, particularly in nonpolar solvents.Enol form.

Reactivity at the Active Methylene (B1212753) and Carbonyl Groups

The active methylene group (the CH₂ group flanked by two carbonyl groups) in this compound is acidic and can be readily deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of reactions, including alkylation and acylation.

Alkylation: The enolate can react with alkyl halides in a nucleophilic substitution reaction to introduce an alkyl group at the α-position. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-position. This reaction is a valuable method for synthesizing more complex β-dicarbonyl compounds.

Carbonyl Additions: The carbonyl groups of the keto tautomer are electrophilic and can undergo nucleophilic addition reactions. For example, they can react with Grignard reagents or organolithium compounds. However, these reactions can be complicated by the presence of the acidic methylene protons, which can react with the organometallic reagent in an acid-base reaction. Protection of the active methylene group may be necessary to achieve the desired carbonyl addition.

The active methylene group of this compound makes it a suitable substrate for various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org this compound can react with an aldehyde, leading to the formation of an α,β-unsaturated product after dehydration. wikipedia.orgnih.gov This reaction is a powerful tool for carbon-carbon bond formation.

Hantzsch Pyridine Synthesis: This is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469). wikipedia.orgorganic-chemistry.org The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative. This compound can serve as the β-keto ester component in this synthesis, leading to the formation of complex pyridine derivatives. nih.govresearchgate.net

ReactionReactantsKey Product Type
Knoevenagel CondensationAldehyde/Ketone, Base (e.g., piperidine) wikipedia.orgα,β-Unsaturated dicarbonyl compound
Hantzsch Pyridine SynthesisAldehyde, Ammonia/Ammonium Acetate wikipedia.orgDihydropyridine/Pyridine derivative

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of cyclic and heterocyclic compounds. eurjchem.commdpi.comrsc.org The presence of multiple reactive sites allows for various cyclization strategies.

For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles. Condensation with ureas or thioureas can be employed to synthesize pyrimidine (B1678525) derivatives, including barbiturate-like structures. These reactions often proceed through an initial condensation at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

The ability to participate in these cyclization reactions underscores the importance of this compound as a building block in medicinal and materials chemistry, where heterocyclic scaffolds are prevalent.

Reactivity of the Pyridine Ring and Methoxy Group

The pyridine ring is an electron-deficient aromatic system, which makes it generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orgrsc.org The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under acidic conditions often employed for EAS, the pyridine nitrogen can be protonated, further deactivating the ring.

However, the substituents on the pyridine ring significantly influence its reactivity. The methoxy group at the 5-position is an activating group due to its +M (mesomeric) effect, donating electron density to the ring through resonance. This activating effect competes with the deactivating effect of the ring nitrogen and the carbonyl-containing side chain. The directing effect of the substituents must also be considered. The methoxy group is an ortho, para-director, while the nitrogen atom and the side chain are meta-directors.

Therefore, electrophilic substitution on the pyridine ring of this compound will be a complex interplay of these electronic effects. The most likely positions for substitution would be those activated by the methoxy group and not strongly deactivated by the other groups. Nitration, halogenation, and sulfonation are common EAS reactions, but harsh conditions may be required to achieve substitution on the pyridine ring. libretexts.org Friedel-Crafts reactions are often difficult to perform on pyridine rings due to the Lewis acidic conditions causing complexation with the nitrogen atom. khanacademy.orglibretexts.org

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic compounds like pyridine. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates attacks by nucleophiles. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, where the negative charge of the anionic intermediate (a Meisenheimer complex) can be effectively delocalized onto the nitrogen atom stackexchange.com. The formation of this high-energy intermediate is typically the rate-determining step of the reaction stackexchange.com.

In the case of this compound, the C-2 position is already substituted. While the 5-methoxy group is electron-donating and generally disfavors nucleophilic attack on the ring, SNAr reactions are still plausible under specific conditions, particularly if a leaving group were present at the C-4 or C-6 positions. More relevant is the potential for the methoxy group itself to act as a leaving group. Studies have shown that methoxypyridines can undergo nucleophilic substitution with amines when activated by systems such as sodium hydride and lithium iodide nih.govntu.edu.sg.

Furthermore, the reactivity of the pyridine ring towards nucleophiles can be significantly enhanced by modification of the pyridine nitrogen, as discussed in the subsequent section. Kinetic studies on related systems, such as the reaction of 2-methoxy-5-nitropyridine (B154726) with secondary amines, confirm a stepwise SNAr mechanism where the nucleophilic attack is rate-determining. This is evidenced by linear Brønsted-type plots researchgate.net. Some recent investigations using kinetic isotope effects (KIEs) and computational analysis suggest that some SNAr reactions on heterocyclic systems may proceed through a concerted mechanism rather than a stepwise one involving a discrete Meisenheimer complex nih.gov.

SubstrateNucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Brønsted βnucReference
2-Methoxy-5-nitropyridinePiperidine1.880.55 researchgate.net
2-Methoxy-5-nitropyridinePyrrolidine11.50.55 researchgate.net
2-Methoxy-5-nitropyridineMorpholine0.230.55 researchgate.net
2-Methoxy-3-nitropyridinePiperidine0.050.52 researchgate.net

This table presents kinetic data for the SNAr reactions of methoxy-nitropyridines with various amines in aqueous solution at 20°C, illustrating the influence of nucleophile basicity on reaction rates.

Reactions Involving the Pyridine Nitrogen (e.g., N-Oxidation, Coordination Chemistry)

The lone pair of electrons on the pyridine nitrogen atom is a key center for reactivity, enabling both N-oxidation and coordination to metal centers.

N-Oxidation

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide derivative. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) arkat-usa.orgresearchgate.net.

The formation of the N-oxide significantly alters the electronic properties of the molecule thieme-connect.de. The N-O bond introduces a dipolar character, which further activates the C-2 and C-4 positions towards nucleophilic attack and also makes the ring susceptible to certain electrophilic substitutions scripps.eduwikipedia.org. The oxygen atom of the N-oxide can also function as an internal oxidant or participate in cycloaddition reactions thieme-connect.de. Following subsequent transformations on the pyridine ring, the N-oxide can be deoxygenated using reagents like zinc dust, restoring the pyridine moiety wikipedia.org. Computational studies on the thermodynamics of N-oxide reactions have been performed, providing insight into the Gibbs free energies of intermediates and transition states along the reaction pathway researchgate.net.

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, readily coordinating to a wide range of metal ions to form coordination complexes nih.gov. This property is fundamental to the metal-catalyzed transformations discussed in Section 3.4, as the initial coordination of the substrate to the metal catalyst is often a prerequisite for the catalytic cycle to proceed. Both pyridine and its N-oxide derivatives are common ligands in coordination chemistry wikipedia.org. The coordination can influence the reactivity of the pyridine ring and any attached side chains. For instance, complexes of 4-methoxypyridine (B45360) with various metal centers have been synthesized and characterized, demonstrating the versatility of this moiety as a ligand researchgate.net.

Metal-Catalyzed Transformations of this compound

While the title compound lacks a typical leaving group for cross-coupling reactions, its halogenated analogues are excellent substrates for a variety of powerful metal-catalyzed C-C bond-forming reactions. These reactions could also serve as key steps in the synthesis of the parent molecule.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex wikipedia.org. The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst wikipedia.org.

A synthetic route to this compound could involve the Suzuki-Miyaura coupling of a 2-halopyridine derivative, such as 2-chloro-5-methoxypyridine, with a suitable boron-containing derivative of a β-keto ester. Optimized protocols for the coupling of 2-chloropyridines with alkyl boronic esters have been developed, overcoming challenges such as the inhibitory effect of the Lewis basic pyridine nitrogen on the catalyst nih.gov.

Aryl HalideCoupling PartnerCatalyst SystemBaseYield (%)Reference
2,6-Dichloropyridinen-Hexyl-B(pin)Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBu92 nih.gov
4-BromoanisolePhenylboronic acidPd-bpydc-NdKOH95 mdpi.com
3-BromopyridinePhenylboronic acidTbPo-Pd(II)K₂CO₃89.3 researchgate.net

This table illustrates typical conditions and yields for Suzuki-Miyaura cross-coupling reactions involving various pyridine and aryl halides.

Heck Reaction

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base wikipedia.orgnih.gov. This reaction provides a powerful tool for the synthesis of substituted alkenes. In the context of the target molecule, a precursor could potentially be synthesized via a Heck reaction between 2-halo-5-methoxypyridine and an acrylic ester like methyl acrylate (B77674). The mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination nih.gov. Intramolecular versions of the Heck reaction have also been used to construct pyridine-containing ring systems wikipedia.org.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. This method could be employed to synthesize alkynyl derivatives of the 5-methoxypyridine core, which are versatile intermediates for further synthetic transformations.

Asymmetric Hydrogenation and Other Stereoselective Processes

The β-keto ester side chain of this compound is an ideal substrate for stereoselective transformations, particularly asymmetric hydrogenation of the ketone carbonyl group.

Asymmetric hydrogenation of β-keto esters is a highly efficient and atom-economical method for producing optically active β-hydroxy esters, which are valuable chiral building blocks in organic synthesis nih.gov. This reaction is typically catalyzed by ruthenium or iridium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP and its derivatives nih.govrsc.org. The reaction proceeds with high levels of enantioselectivity, often exceeding 99% enantiomeric excess (ee). For substrates with substituents at the α-position, dynamic kinetic resolution (DKR) can be employed to convert the racemic starting material into a single diastereomer with high optical purity acs.orgnih.gov.

Substrate (β-Keto Ester)Catalyst / LigandProduct ConfigurationDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Reference
Ethyl 2-methyl-3-oxobutanoateRu(II) / DIPSkewphos(2S,3R)>99:1>99% acs.org
Ethyl benzoylacetateIr / Ferrocenyl P,N,N-ligand(R)N/A95% rsc.org
tert-Butyl 3-oxobutanoateRu(II) / TolBINAP/PICA(S)N/A>99% nih.gov
Methyl 3-oxo-3-phenylpropanoateIr / Chiral P,N,N-ligandNot specifiedN/A94% researchgate.net

This table showcases the high efficiency and stereoselectivity of asymmetric hydrogenation for various β-keto esters using different catalyst systems.

Mechanistic Investigations of Key Reactions

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

For nucleophilic aromatic substitution (SNAr) on pyridine rings, kinetic studies have provided significant mechanistic insight. The reactions generally exhibit second-order kinetics, being first-order in both the pyridine substrate and the nucleophile researchgate.net. As mentioned, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. Hammett and Brønsted analyses yield positive ρ values and βnuc values around 0.5, respectively, which is consistent with the development of significant negative charge in the transition state leading to the anionic intermediate nih.govresearchgate.net.

For metal-catalyzed cross-coupling reactions , mechanistic studies are more complex due to the multi-step nature of the catalytic cycles. In the Suzuki-Miyaura reaction, for example, the rate-determining step can be the oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates, ligands, and reaction conditions colab.wsacs.org. For electron-rich aryl chlorides, oxidative addition is often rate-limiting. For reactions involving alkylboron reagents, transmetalation can be slow, allowing side reactions like β-hydride elimination to compete nih.gov.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping the potential energy surfaces of these reaction pathways. Such studies provide detailed information on the structures and relative energies (enthalpy and Gibbs free energy) of reactants, intermediates, transition states, and products, offering a deeper understanding of reaction mechanisms and selectivity researchgate.net.

Applications of Methyl 3 5 Methoxypyridin 2 Yl 3 Oxopropanoate in Advanced Organic Synthesis

Development of Novel Synthetic Reagents and Catalysts derived from Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

The unique combination of a β-keto ester and a methoxypyridine framework within this compound makes it a promising precursor for a new generation of synthetic reagents and catalysts. The β-keto ester functionality is a well-established synthon in organic chemistry, known for its versatility in forming carbon-carbon and carbon-heteroatom bonds.

Leveraging the β-Keto Ester Moiety:

The active methylene (B1212753) group of the β-keto ester can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in a wide array of reactions, including alkylations, acylations, and condensations, allowing for the introduction of diverse functional groups. The resulting derivatives could serve as specialized reagents with tailored steric and electronic properties.

Furthermore, the 1,3-dicarbonyl unit is an excellent chelating ligand for various metal ions. This property is pivotal for the development of novel metal-based catalysts. By coordinating with transition metals, derivatives of this compound could form complexes capable of catalyzing a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The pyridine (B92270) nitrogen atom can also participate in metal coordination, potentially leading to bidentate or even tridentate ligand systems with enhanced stability and catalytic activity.

Influence of the Methoxypyridine Ring:

The strategic placement of the methoxy (B1213986) group at the 5-position also influences the regioselectivity of further functionalization of the pyridine ring, offering pathways to specifically substituted derivatives.

Potential Catalyst/Reagent TypeKey Structural Feature UtilizedPlausible Application
Chiral LigandsDerivatization of the β-keto ester with chiral auxiliariesAsymmetric catalysis
Metal ComplexesCoordination of the β-dicarbonyl and pyridine nitrogen to metalsCross-coupling, hydrogenation, oxidation
OrganocatalystsModification of the pyridine ringAsymmetric aldol (B89426) and Michael reactions

Potential in Materials Science (e.g., Functional Polymers, Supramolecular Assemblies)

The structural attributes of this compound also suggest its utility as a monomer or a key building block in the burgeoning field of materials science, particularly in the design of functional polymers and supramolecular assemblies.

Functional Polymers:

The pyridine ring is a valuable component in the design of functional polymers. Polymers containing pyridine units exhibit a range of interesting properties, including pH-responsiveness, metal-coordinating capabilities, and catalytic activity. By incorporating this compound or its derivatives into a polymer backbone, it is possible to create materials with advanced functionalities.

For instance, the β-keto ester group could be modified to introduce a polymerizable moiety, such as a vinyl or an acrylate (B77674) group. Subsequent polymerization would yield a polymer with pendant methoxypyridyl-β-keto ester units. These pendant groups could then be used for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains. The presence of the pyridine nitrogen would also allow these polymers to act as macromolecular ligands for metal ions, leading to the formation of metallopolymers with interesting optical, electronic, or catalytic properties.

Supramolecular Assemblies:

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to construct large, well-defined architectures. The methoxypyridine unit of this compound is an excellent candidate for directing supramolecular assembly.

The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions. The aromatic pyridine ring can also participate in π-π stacking interactions. By judiciously designing complementary molecules, it is conceivable to use derivatives of this compound to build complex supramolecular structures like coordination polymers, metallacages, or liquid crystals. The methoxy group can further influence the packing and stability of these assemblies through steric and electronic effects. The β-dicarbonyl portion of the molecule can also engage in hydrogen bonding, further directing the self-assembly process.

Material TypeKey Structural Feature UtilizedPotential Properties/Applications
Functional PolymersPolymerizable derivatives of the β-keto esterpH-responsive materials, macromolecular ligands, catalysts
MetallopolymersCoordination of pyridine nitrogen to metal ions in a polymerElectronic and optical materials, sensors
Supramolecular AssembliesPyridine ring (H-bonding, metal coordination, π-π stacking)Coordination polymers, liquid crystals, porous materials

Theoretical and Computational Studies on Methyl 3 5 Methoxypyridin 2 Yl 3 Oxopropanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are often used to elucidate electronic structure and predict reactivity. zsmu.edu.ua These calculations help in understanding intramolecular interactions and charge transfer within the molecule. rsc.org

The flexibility of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate allows it to adopt various spatial arrangements, or conformations. Conformational analysis is a computational method used to identify the different possible structures and determine their relative stabilities. researchgate.net This process involves systematically rotating the molecule's single bonds—specifically the bonds connecting the pyridine (B92270) ring, the keto group, and the ester group—to map out the potential energy surface.

The goal is to locate the energy minima, which correspond to the most stable, low-energy conformations of the molecule. These stable conformers are the most likely to be present under experimental conditions. The analysis reveals how the interplay of steric hindrance and electronic interactions dictates the molecule's preferred three-dimensional shape.

Interactive Table: Hypothetical Relative Energies of Conformers

This table illustrates the typical output of a conformational analysis, showing the relative energies of different stable conformations (energy minima). Lower energy indicates greater stability.

Conformer IDDihedral Angle (Ring-C=O)Dihedral Angle (C-C-O=C)Relative Energy (kcal/mol)
Conf-1 180°0.00 (Global Minimum)
Conf-2 180°180°1.52
Conf-3 2.89
Conf-4 180°4.15

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests the molecule is more reactive. malayajournal.org

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons, helping to predict its behavior in chemical reactions. pku.edu.cn

Interactive Table: Hypothetical FMO Energies and Reactivity Descriptors

This table provides an example of values that would be calculated for this compound using DFT methods.

ParameterValue (eV)
EHOMO -6.54
ELUMO -1.21
Energy Gap (ΔE) 5.33
Ionization Potential (I) 6.54
Electron Affinity (A) 1.21
Electronegativity (χ) 3.875
Chemical Hardness (η) 2.665
Chemical Softness (S) 0.188
Electrophilicity Index (ω) 2.82

The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a basic site susceptible to protonation. Computational chemistry can predict the most likely site of protonation by calculating the proton affinity for different atoms in the molecule. For this compound, the pyridine nitrogen is the most probable candidate.

Calculations would involve adding a proton to the nitrogen and optimizing the geometry of the resulting cation. The energy difference between the protonated and neutral molecule provides the proton affinity. A higher proton affinity indicates a more basic site. This analysis is crucial for understanding the molecule's behavior in acidic conditions and its potential to form salts or engage in hydrogen bonding.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for exploring the detailed pathways of chemical reactions. It allows for the study of transient species like transition states that are difficult or impossible to observe experimentally.

To understand the mechanism of a reaction involving this compound, computational chemists locate the transition state (TS) on the potential energy surface. The TS is a first-order saddle point—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu

Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) are used to find the TS structure. ucsb.edu Once the TS is located, a frequency calculation is performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). A lower energy barrier corresponds to a faster reaction rate. This type of analysis is vital for predicting reaction feasibility and understanding the factors that control reaction speed. ucsb.edu

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. zsmu.edu.ua This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

By performing calculations with different solvent models, researchers can determine how the polarity of the solvent affects the stability of reactants, products, and transition states. For polar or ionic reaction mechanisms, polar solvents often stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. researchgate.netsemanticscholar.org

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Theoretical predictions of spectroscopic properties are instrumental in the characterization of novel compounds. By employing computational methods, it is possible to simulate spectra that can be compared with experimental data, aiding in structural confirmation and interpretation of complex spectral features.

Simulation of NMR Chemical Shifts for Structural Elucidation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of organic molecules. mdpi.comresearchgate.net Density Functional Theory (DFT) is a widely used approach for these calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO). mdpi.comresearchgate.net These simulations provide theoretical ¹H and ¹³C NMR chemical shifts that can be correlated with experimentally obtained spectra to confirm the molecular structure of this compound.

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, followed by the calculation of NMR shielding tensors. mdpi.com These tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below is a representative table illustrating the kind of data generated from such simulations. The specific values are hypothetical examples for this compound, as direct computational studies on this exact molecule are not publicly available.

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-195.2
2C-45.8
3C-167.5
4O--
5C3.7553.1
6C (pyridine)-148.9
7C (pyridine)8.15139.2
8C (pyridine)7.40112.5
9C (pyridine)-155.8
10O--
11C3.9056.0
12H4.10-

Vibrational Frequency Analysis for IR and Raman Interpretation

Vibrational frequency analysis is a computational technique used to predict the Infrared (IR) and Raman spectra of a molecule. researchgate.netscirp.org This analysis is performed after a geometry optimization to ensure the structure corresponds to a local minimum on the potential energy surface. nih.gov The calculations yield a set of vibrational modes and their corresponding frequencies and intensities.

These predicted frequencies help in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as stretching, bending, and torsional modes. scirp.org For this compound, this would involve identifying characteristic vibrations of the pyridine ring, the methoxy (B1213986) group, the ester, and the ketone functionalities. It is common practice to scale the computed frequencies to correct for anharmonicity and limitations in the theoretical model. nih.gov

Interactive Table: Predicted Vibrational Frequencies and Assignments

The following table provides an illustrative example of predicted vibrational frequencies and their assignments for this compound. These are representative values.

Predicted Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IntensityVibrational Assignment
31052981MediumC-H stretch (pyridine)
30102890MediumC-H stretch (methyl)
17801709StrongC=O stretch (ester)
17201651StrongC=O stretch (ketone)
16101546StrongC=C/C=N stretch (pyridine)
12551205StrongC-O stretch (methoxy)
11801133MediumC-O stretch (ester)

Docking and Molecular Dynamics Simulations

While often applied in biological contexts, molecular docking and dynamics simulations can also be employed to study non-biological interactions, such as the binding of a substrate to a catalyst. jbcpm.comalliedacademies.orgmdpi.com These simulations can predict the preferred binding orientation and affinity of this compound with a catalytic surface or within the active site of a synthetic catalyst.

Molecular docking would be used to generate various possible binding poses of the molecule with the catalyst. jbcpm.com The poses are then scored based on a scoring function that estimates the binding energy. Subsequent molecular dynamics simulations can be performed on the most promising docked complexes to study their stability and the dynamics of the interaction over time in a simulated environment. mdpi.com

Interactive Table: Hypothetical Docking Results with a Catalyst

This table illustrates potential results from a molecular docking study of this compound with a hypothetical catalyst.

PoseBinding Energy (kcal/mol)Key Interacting Residues/Atoms of CatalystInteracting Atoms of Ligand
1-8.5Metal Center, Lewis Acid SiteCarbonyl Oxygen (ketone), Pyridine Nitrogen
2-7.9Hydrophobic PocketMethoxy Group, Pyridine Ring
3-7.2Brønsted Acid SiteCarbonyl Oxygen (ester)

Advanced Analytical Methodologies for Studying Methyl 3 5 Methoxypyridin 2 Yl 3 Oxopropanoate

In-Situ Spectroscopic Techniques for Reaction Monitoring

Process Analytical Technology (PAT) has become central to modern pharmaceutical development and manufacturing, enabling real-time monitoring and control of chemical reactions. nih.govdissolutiontech.comamericanpharmaceuticalreview.comsigmaaldrich.com In-situ spectroscopic techniques are at the forefront of PAT, providing continuous data on reaction progress without the need for sampling. nih.gov

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the synthesis of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate. By immersing an NMR probe into the reaction vessel, it is possible to track the disappearance of starting materials and the appearance of the product in real-time. This technique provides detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products directly in the reaction mixture. whiterose.ac.uk

For the synthesis of this compound, typically formed through a Claisen condensation reaction between a substituted picolinate (B1231196) and methyl acetate (B1210297), real-time ¹H NMR can monitor the characteristic shifts of the protons on the pyridine (B92270) ring and the methoxy (B1213986) and methyl ester groups. The integration of these signals over time provides kinetic data, which is invaluable for optimizing reaction parameters such as temperature, catalyst loading, and reaction time.

Table 1: Representative ¹H NMR Data for Reaction Monitoring

CompoundKey ProtonsChemical Shift (δ, ppm)Change During Reaction
2-acetyl-5-methoxypyridine (Starting Material)Pyridine-H, Methoxy-H, Acetyl-CH₃~8.5-7.0, ~3.9, ~2.6Signal intensity decreases
Dimethyl carbonate (Starting Material)Methoxy-H~3.8Signal intensity decreases
This compound (Product)Pyridine-H, Methoxy-H, Methylene-CH₂, Ester-CH₃~8.3-7.2, ~3.9, ~4.1, ~3.7Signal intensity increases

Note: Chemical shifts are approximate and depend on the solvent and other reaction conditions.

In-situ Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are well-suited for reaction monitoring. researchgate.netnih.gov They provide real-time information on the changes in functional groups during a reaction. Fiber-optic probes can be inserted directly into the reaction vessel, making these techniques ideal for process control. dissolutiontech.com

In the synthesis of this compound, IR spectroscopy can track the carbonyl stretching frequencies. The starting picolinate ester will have a characteristic C=O stretch, which will be replaced by the two distinct carbonyl stretches of the product's β-keto ester functionality.

Raman spectroscopy, being less sensitive to water and more sensitive to non-polar bonds, is particularly useful for monitoring reactions in aqueous or protic solvents. nih.gov It can effectively monitor the vibrations of the pyridine ring and the formation of the new carbon-carbon bond. acs.org A study on the synthesis of omeprazole (B731) successfully utilized in-line Raman spectroscopy to monitor the reaction progress, demonstrating the feasibility of this technique for related compounds. acs.org

Table 2: Key Vibrational Frequencies for In-Situ Monitoring

Functional GroupTechniqueWavenumber (cm⁻¹)Change During Reaction
Ester C=O (Starting Material)IR~1730-1715Peak intensity decreases
Ketone C=O (Product)IR~1725-1705Peak intensity increases
Ester C=O (Product)IR~1750-1735Peak intensity increases
Pyridine Ring BreathingRaman~1600-1550Peak position and intensity may shift

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and characterizing reaction intermediates, products, and potential by-products in the synthesis of this compound. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, typically with sub-ppm mass accuracy. researchgate.netnih.gov

This high accuracy allows for the determination of elemental compositions, which is crucial for distinguishing between compounds with the same nominal mass. In the synthesis of the target compound, HRMS can be used to identify transient intermediates, such as the enolate formed during the Claisen condensation. It is also critical for detecting and identifying low-level impurities that could affect the quality and safety of the final pharmaceutical product. eresearchco.com Studies on the degradation products of omeprazole have demonstrated the power of HRMS in identifying unknown compounds in complex mixtures. researchgate.net

Table 3: Example HRMS Data for Product and a Potential By-product

CompoundFormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)
This compoundC₁₀H₁₁NO₄210.07098210.07091-0.33
Self-condensation by-productC₁₂H₁₃NO₅252.08155252.08149-0.24

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is often an intermediate that is used directly in solution, its derivatives or related solid compounds can be characterized using single-crystal X-ray crystallography. This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. rsc.orgresearchgate.net

For derivatives of this compound, obtaining a crystal structure can confirm its stereochemistry, conformation, and packing arrangement in the crystal lattice. acs.org This information is vital for understanding the physical properties of the solid material, such as its melting point, solubility, and stability. The crystal structures of numerous substituted pyridine derivatives have been reported, providing a basis for comparison. rsc.orgrsc.orgeurjchem.com Similarly, extensive crystallographic studies have been conducted on omeprazole and its salts, which are downstream products. google.comresearchgate.netresearchgate.netjetir.org

Table 4: Representative Crystallographic Data for a Hypothetical Derivative

ParameterValue
Chemical FormulaC₁₅H₁₄N₂O₅
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)16.789(5)
β (°)98.76(1)
Volume (ų)1423.5(8)
Z4
Calculated Density (g/cm³)1.412

Note: This data is representative and based on similar reported structures. eurjchem.com

Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., Chiral HPLC for Enantiomeric Excess)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and purity analysis of pharmaceutical compounds. researchgate.net For chiral compounds, such as precursors to esomeprazole, chiral HPLC is essential for determining the enantiomeric excess (% ee). banglajol.infonih.govnih.gov

The analysis of this compound would typically involve a reversed-phase HPLC method for assessing chemical purity, separating it from starting materials and by-products. If the synthesis involves a chiral catalyst or resolution step to produce an enantiomerically enriched form, a chiral HPLC method would be developed. This often involves using a chiral stationary phase (CSP), such as those based on cellulose (B213188) or amylose (B160209) derivatives. banglajol.infonih.govresearchgate.netnih.gov The separation of omeprazole enantiomers is well-documented and provides a strong foundation for developing a method for its precursor. banglajol.infoscholarsresearchlibrary.comnih.govscienceopen.com

The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Table 5: Typical Chiral HPLC Method Parameters

ParameterCondition
ColumnChiralcel OD-H (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phasen-Hexane / Isopropanol / Methanol (85:8:7, v/v/v) nih.gov
Flow Rate0.75 mL/min nih.gov
DetectionUV at 301 nm nih.govscholarsresearchlibrary.com
Column Temperature40 °C nih.govresearchgate.net
Injection Volume5 µL nih.gov
Retention Time (R-enantiomer)~9.7 min
Retention Time (S-enantiomer)~11.8 min
Resolution> 2.0 banglajol.info

Note: Retention times and mobile phase composition are illustrative and would require optimization for the specific compound.

Future Directions and Emerging Research Avenues for Methyl 3 5 Methoxypyridin 2 Yl 3 Oxopropanoate

Integration into Multi-Component Reaction Sequences for Enhanced Complexity

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. nih.govbeilstein-journals.orgdovepress.com The structure of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate makes it an ideal candidate for the design of novel MCRs. For example, it could potentially serve as a three-carbon building block in reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, leading to the formation of diverse heterocyclic libraries. Designing new MCRs that incorporate this compound could provide efficient access to complex molecules with potential biological activities.

Development of Sustainable Synthesis Strategies for Bulk Production

For any compound to be of practical use, its synthesis must be efficient, scalable, and environmentally friendly. Future research should focus on developing sustainable methods for the production of this compound. This could involve the use of green solvents, renewable starting materials, and catalytic methods that minimize waste generation. unife.itmdpi.com Continuous flow chemistry, for instance, could offer a safer and more efficient alternative to traditional batch processes for its large-scale synthesis. flinders.edu.aumdpi.comthieme-connect.deresearchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

The pyridine nitrogen atom in this compound can act as a ligand for metal ions, opening up possibilities for its use in supramolecular chemistry. The self-assembly of this compound with various metal centers could lead to the formation of coordination polymers and other complex architectures with interesting structural and functional properties. researchgate.netspruijtlab.comrsc.org The β-keto ester moiety could also participate in hydrogen bonding interactions, further directing the self-assembly process.

Interdisciplinary Research Foci (e.g., Chemical Biology Tool Development, Advanced Materials)

The unique chemical structure of this compound suggests potential applications in interdisciplinary fields. It could serve as a scaffold for the development of chemical probes to study biological processes or as a building block for the synthesis of functional materials with specific optical or electronic properties. scispace.commpg.de For example, modification of the core structure could lead to fluorescent probes for bioimaging or novel materials for organic electronics.

Q & A

Q. What are the standard synthetic methodologies for methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate, and how are reaction conditions optimized?

The synthesis typically involves esterification of 3-(5-methoxypyridin-2-yl)-3-oxopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) . Key steps include:

  • Reflux conditions to drive esterification to completion.
  • Purification via column chromatography or recrystallization to achieve high purity (>95%).
  • Optimization parameters: temperature (60–80°C), stoichiometric ratios (1:1.2 acid-to-methanol), and catalyst concentration (1–5% v/v). Monitoring by TLC or HPLC ensures minimal side products like unreacted acid or dimerization by-products .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Critical characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy group), δ 8.2–8.5 ppm (pyridin-2-yl protons), and δ 3.6–3.7 ppm (ester methyl group) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~190 ppm (ketone) confirm the 3-oxopropanoate moiety .
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ matches the molecular formula C₁₀H₁₁NO₅ (theoretical MW: 225.20 g/mol) .
  • HPLC : Retention time comparison with standards validates purity (>98%) .

Q. What are the typical chemical reactions and derivatives formed from this compound?

The keto-ester functionality enables diverse reactivity:

  • Nucleophilic acyl substitution : Reacts with amines to form β-keto-amide derivatives, useful in heterocyclic synthesis .
  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, yielding methyl 3-hydroxy-3-(5-methoxypyridin-2-yl)propanoate .
  • Hydrolysis : Under basic conditions (NaOH/H₂O), the ester converts to 3-(5-methoxypyridin-2-yl)-3-oxopropanoic acid, a precursor for metal coordination studies .

Advanced Research Questions

Q. How does the 5-methoxy substituent on the pyridine ring influence reactivity and stability?

The 5-methoxy group acts as an electron-donating substituent, enhancing the pyridine ring’s electron density and influencing:

  • Resonance stabilization : Delocalization of the methoxy group’s lone pairs increases the stability of intermediates in nucleophilic reactions .
  • Regioselectivity : Directs electrophilic substitution to the 3-position of the pyridine ring in follow-up reactions (e.g., nitration) .
  • Comparative studies with analogs (e.g., 5-chloro or 5-methyl derivatives) show the methoxy group reduces electrophilicity at the ketone, slowing hydrolysis rates by ~20% .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or MS data often arise from rotamers (due to restricted rotation around the C=O bond) or solvent effects . Mitigation approaches include:

  • Variable-temperature NMR : Resolves rotameric splitting by heating the sample to 60°C .
  • Deuteration studies : Replacing the methyl ester with a deuterated analog (CD₃) clarifies splitting patterns in ¹H NMR .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .

Q. How is the compound utilized in medicinal chemistry research, particularly for enzyme inhibition studies?

The keto-ester moiety serves as a Michael acceptor in covalent enzyme inhibition. Case studies include:

  • Serine hydrolases : The compound forms a tetrahedral intermediate with catalytic serine residues, validated by X-ray crystallography .
  • Kinase inhibition : Derivatives with substituted pyridines show IC₅₀ values <10 µM against tyrosine kinases (e.g., EGFR), with structure-activity relationship (SAR) studies highlighting the necessity of the 5-methoxy group for binding .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Key scalability issues include:

  • By-product formation : Over-esterification or dimerization under prolonged reflux. Solutions:
    • Flow chemistry : Continuous processing reduces residence time and improves yield (reported 85% vs. 70% batch) .
  • Purification bottlenecks : Use of simulated moving bed (SMB) chromatography enhances separation efficiency for gram-to-kilogram scales .

Methodological Guidance

Q. How to design kinetic studies for hydrolysis reactions of this compound?

  • Pseudo-first-order conditions : Use excess NaOH (0.1–1.0 M) and monitor ester loss via UV-Vis (λ = 260 nm) or HPLC .
  • Activation energy calculation : Conduct reactions at 25–60°C, apply the Arrhenius equation, and validate with Eyring plots .
  • Isotope effects : Compare hydrolysis rates in H₂O vs. D₂O to probe rate-limiting steps (e.g., nucleophilic attack vs. tetrahedral intermediate formation) .

Q. What computational tools are recommended for predicting biological activity?

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., COX-2, HIV protease) using the compound’s 3D structure (PubChem CID) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with the 5-methoxy group .

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